molecular formula C10H13ClN2O B12941762 (R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine

(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine

Cat. No.: B12941762
M. Wt: 212.67 g/mol
InChI Key: KJZCQMKMTOVXBS-MRVPVSSYSA-N
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Description

®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyridine and an oxazepine ring, with a chlorine atom and an ethyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the formation of the oxazepine ring through cyclization reactions. The introduction of the chlorine atom and the ethyl group can be achieved through halogenation and alkylation reactions, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its activity against certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • ®-8-Chloro-2-methyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
  • ®-8-Bromo-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
  • ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]thiazepine

Uniqueness

®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine stands out due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl group

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

(2R)-8-chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine

InChI

InChI=1S/C10H13ClN2O/c1-2-8-6-12-4-7-5-13-10(11)3-9(7)14-8/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1

InChI Key

KJZCQMKMTOVXBS-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CNCC2=CN=C(C=C2O1)Cl

Canonical SMILES

CCC1CNCC2=CN=C(C=C2O1)Cl

Origin of Product

United States

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